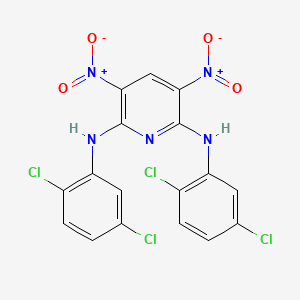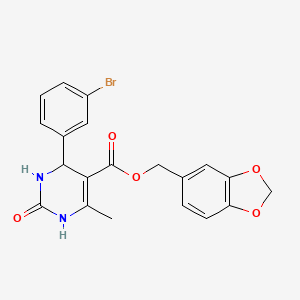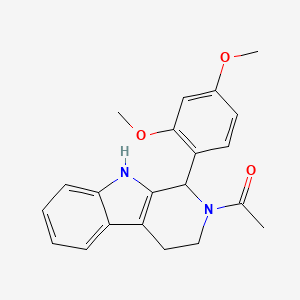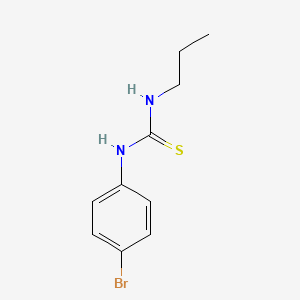![molecular formula C17H10ClNO4 B4994860 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B4994860.png)
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid, also known as Compound A, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the benzoic acid family and is known for its unique chemical structure and properties. In
Aplicaciones Científicas De Investigación
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid A has been studied for its potential use in various scientific research applications, including its use as a probe for studying protein-protein interactions, its use as a potential anti-cancer agent, and its use as a potential therapeutic agent for neurodegenerative diseases. These studies have shown promising results, and further research is needed to fully understand the potential of this compound A in these applications.
Mecanismo De Acción
The mechanism of action of 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid A is not yet fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes and proteins, which could explain its potential use as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound A has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to reduce inflammation, and its potential to improve cognitive function. These effects are likely due to its ability to interact with certain enzymes and proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid A in lab experiments is its unique chemical structure, which allows for specific interactions with certain enzymes and proteins. However, one limitation of using this compound A is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are many future directions for research on 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid A, including its potential use as a therapeutic agent for various diseases, its use as a probe for studying protein-protein interactions, and its potential use in drug discovery. Further studies are needed to fully understand the potential of this compound A in these applications, as well as its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method for 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid A involves several steps, including the reaction of 6-chloro-1,3-benzodioxole with ethyl cyanoacetate, followed by the reaction of the resulting product with 4-bromobenzoic acid. The final product is then purified through column chromatography to obtain pure this compound A. This synthesis method has been optimized and has been shown to produce high yields of this compound A with high purity.
Propiedades
IUPAC Name |
4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-7-16-15(22-9-23-16)6-12(14)5-13(8-19)10-1-3-11(4-2-10)17(20)21/h1-7H,9H2,(H,20,21)/b13-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXCIFNYYMRHQ-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)
![4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4994837.png)
![3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol](/img/structure/B4994844.png)

![4,4'-oxybis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B4994848.png)
![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B4994851.png)
![N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4994857.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4994863.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4994874.png)